Cas no 1951445-14-9 ((3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride)

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a chiral piperidine derivative with a methyl ester and hydrochloride salt functionalization. Its stereochemically defined (3S,6R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological and cardiovascular systems. Its hydrochloride form enhances solubility and stability, facilitating handling and storage. The structural rigidity of the piperidine ring, combined with the ester group, allows for further derivatization, enabling tailored modifications for drug discovery and fine chemical synthesis. This compound is typically characterized by HPLC, NMR, and mass spectrometry for quality assurance.
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride structure
1951445-14-9 structure
商品名:(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
CAS番号:1951445-14-9
MF:C8H16ClNO2
メガワット:193.671141624451
CID:4709947

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride
    • COCIOCKRYRXGEP-LEUCUCNGSA-N
    • SB22046
    • Methyl trans-6-methylpiperidine-3-carboxylate HCl
    • (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
    • インチ: 1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
    • InChIKey: COCIOCKRYRXGEP-LEUCUCNGSA-N
    • ほほえんだ: Cl.O(C)C([C@@H]1CN[C@@H](C)CC1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • トポロジー分子極性表面積: 38.3

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S120315-50mg
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
1951445-14-9
50mg
$ 515.00 2022-06-03
TRC
S120315-100mg
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
1951445-14-9
100mg
$ 865.00 2022-06-03

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride 関連文献

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochlorideに関する追加情報

Introduction to (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride (CAS No. 1951445-14-9)

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride (CAS No. 1951445-14-9) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The chiral nature of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a critical aspect of its chemical and biological behavior. Chirality, or the property of a molecule to exist in two non-superimposable mirror-image forms (enantiomers), plays a crucial role in drug design and development. Enantiomers can exhibit different pharmacological profiles, with one enantiomer being more active or having fewer side effects than the other. Therefore, the synthesis and characterization of enantiomerically pure compounds are essential for optimizing drug efficacy and safety.

Recent studies have highlighted the potential of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride has also been investigated for its neuroprotective effects. Studies have demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are key mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride to cross the blood-brain barrier further enhances its potential as a neuroprotective agent.

The synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride involves several steps that require precise control over chirality and purity. One common approach is to use asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure the formation of the desired enantiomer. The choice of synthetic route can significantly impact the yield and purity of the final product, making it a critical consideration in both research and industrial settings.

The physicochemical properties of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride have been extensively characterized. It is a white crystalline solid with a melting point ranging from 185°C to 187°C. The compound is soluble in common organic solvents such as methanol and ethanol but has limited solubility in water. These properties make it suitable for various pharmaceutical formulations, including tablets, capsules, and injectable solutions.

Pharmacokinetic studies have shown that (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound undergoes metabolism primarily in the liver via cytochrome P450 enzymes, with metabolites being excreted mainly through urine and feces. These characteristics suggest that (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride has good bioavailability and a low risk of drug-drug interactions.

Clinical trials are currently underway to evaluate the safety and efficacy of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at doses up to 200 mg/day with no serious adverse events reported. Further clinical studies are needed to determine optimal dosing regimens and long-term safety profiles.

In conclusion, (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride (CAS No. 1951445-14-9) is a promising compound with potential applications in treating inflammatory diseases and neurodegenerative disorders. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry.

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